8-(3-hydroxyphenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
The compound “8-(3-hydroxyphenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as DNA, RNA, and ATP . The presence of the hydroxyphenyl group suggests that this compound may have properties similar to phenols, which are known for their antioxidant activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the 3-hydroxyphenyl group, and the addition of the methyl group . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring, a heterocyclic aromatic ring system. The 3-hydroxyphenyl group would likely contribute to the compound’s polarity and could participate in hydrogen bonding .Chemical Reactions Analysis
As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The hydroxyphenyl group might be involved in oxidation-reduction reactions, given the known redox activity of phenols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the hydroxyphenyl group could increase the compound’s solubility in polar solvents .Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to the compound , exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s worth noting that phenolic compounds, which include this compound, are known to undergo several reactions such as glucuronidation, sulfonation, and methylation . These reactions could potentially alter the compound’s interaction with its targets and induce changes in the biological system.
Biochemical Pathways
Phenolic compounds, including this compound, are known to interact with primary metabolites . This interaction could potentially affect various biochemical pathways and their downstream effects.
Pharmacokinetics
It’s worth noting that the bioaccessibility, bioavailability, release, absorption, and metabolic pathways of phenolic compounds, which include this compound, are of high importance . These properties significantly impact the compound’s bioavailability.
Result of Action
Upon consumption, phenolic compounds are modified to form new compounds with potential health benefits or interact with other primary metabolites . These interactions could potentially result in various molecular and cellular effects.
Action Environment
It’s worth noting that the optimal degradation ph and temperature for similar compounds were found to be 70 and 30–35 °C, respectively . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
Future Directions
Properties
IUPAC Name |
8-(3-hydroxyphenyl)-3-methyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-16-10-8(11(18)15-12(16)19)13-9(14-10)6-3-2-4-7(17)5-6/h2-5,17H,1H3,(H,13,14)(H,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKJXNULRIWTRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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